Integerrimine

Übersicht

Beschreibung

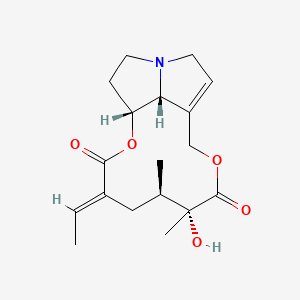

Integerrimine is a natural organic compound that belongs to the class of pyrrolizidine alkaloids. It is primarily found in plants of the Asteraceae family, particularly in the genus Senecio. The molecular formula of this compound is C₁₈H₂₅NO₅ , and it has a molecular weight of 335.3948 g/mol . This compound is known for its complex structure, which includes a pyrrolizidine core esterified with polyhydroxylated carboxylic acids.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The total synthesis of integerrimine involves multiple steps, starting with the formation of the pyrrolizidine core. One of the synthetic routes includes the cyclization of a suitable precursor to form the pyrrolizidine ring, followed by esterification with the appropriate carboxylic acids . The reaction conditions typically involve the use of strong acids or bases to facilitate cyclization and esterification.

Industrial Production Methods: Industrial production of this compound is not widely documented due to its natural occurrence in plants. extraction from plant sources remains the primary method. The extraction process involves solvent extraction followed by purification using chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Integerrimine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form N-oxides, which are common derivatives of pyrrolizidine alkaloids.

Reduction: Reduction reactions can convert this compound into its corresponding reduced forms, altering its biological activity.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different esters and ethers.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides or alkyl halides are used under basic or acidic conditions.

Major Products Formed:

Oxidation: this compound N-oxide.

Reduction: Reduced this compound derivatives.

Substitution: Various esters and ethers of this compound.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Model Compound for Pyrrolizidine Alkaloids

Integerrimine serves as an essential model compound for studying the chemistry of pyrrolizidine alkaloids and their derivatives. Researchers utilize it to explore the structural characteristics and reactivity of this class of compounds, which are known for their complex molecular frameworks and biological activities.

Synthetic Chemistry

The total synthesis of this compound has been documented, showcasing various synthetic routes that involve multiple steps, including the formation of the pyrrolizidine core through cyclization and subsequent functional group modifications . This synthesis is critical for producing derivatives that may exhibit enhanced biological activities or reduced toxicity.

Biological Applications

Plant Defense Mechanisms

This compound is studied for its role in plant defense against herbivores. As a secondary metabolite, it contributes to the chemical arsenal that plants employ to deter feeding by insects and other herbivores. Understanding these mechanisms can aid in developing pest-resistant crops.

Toxicological Studies

Research has highlighted the toxicological effects of this compound, particularly its hepatotoxicity and genotoxicity. Studies have shown that exposure to this compound can lead to significant health risks in humans and animals, prompting investigations into its safety profile and mechanisms of action .

Medical Applications

Hepatotoxicity Research

This compound's hepatotoxic properties have been extensively studied, revealing its potential to cause liver damage when ingested in significant quantities. This has implications for both traditional medicine practices that utilize plants containing this compound and for regulatory bodies assessing the safety of herbal products .

Potential Therapeutic Uses

Despite its toxicity, some studies suggest that derivatives of this compound could possess therapeutic properties. For instance, research into its antiulcerogenic activity indicates potential applications in treating gastrointestinal disorders. However, further studies are necessary to evaluate the safety and efficacy of such uses.

Industrial Applications

Analytical Method Development

This compound is utilized in developing analytical methods for detecting pyrrolizidine alkaloids in food and herbal products. The compound's presence can indicate contamination or adulteration in herbal supplements, leading to improved safety standards in the industry.

Case Study 1: Toxicity Assessment

A study conducted on the toxicity of plant extracts containing pyrrolizidine alkaloids demonstrated that this compound significantly impaired physical and neurobehavioral development in test subjects. The research involved administering varying doses to animal models and assessing their health outcomes over time. The results indicated a clear dose-response relationship regarding lethality and developmental impairment .

Case Study 2: Synthesis Techniques

Research focused on the total synthesis of this compound highlighted innovative techniques involving activable protecting groups. This approach allowed for more efficient synthesis pathways while minimizing by-products, thus enhancing the yield of pure this compound suitable for further research applications .

Wirkmechanismus

Integerrimine exerts its effects primarily through its interaction with cellular macromolecules. The compound can form adducts with DNA and proteins, leading to genotoxic and cytotoxic effects . The molecular targets include cellular enzymes and DNA, which are disrupted by the formation of covalent bonds with this compound. This disruption can lead to cell death or mutations, contributing to its toxicological profile.

Vergleich Mit ähnlichen Verbindungen

- Senecionine

- Retrorsine

- Monocrotaline

Comparison: Integerrimine shares structural similarities with other pyrrolizidine alkaloids like senecionine and retrorsine. it is unique in its specific esterification pattern and the presence of certain functional groups that influence its biological activity. Compared to monocrotaline, this compound has a different toxicity profile and mechanism of action, making it a distinct compound within the pyrrolizidine alkaloid family .

Biologische Aktivität

Integerrimine is a pyrrolizidine alkaloid primarily derived from the plant Crotalaria incana, among others. This compound has garnered attention in pharmacological research due to its diverse biological activities, which include hypotensive, antioxidant, analgesic, anti-inflammatory, cytotoxic, hepatoprotective, and anticancer properties. The following sections provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its complex structure typical of pyrrolizidine alkaloids. The molecular formula is with a molecular weight of approximately 335 g/mol. Its structure contributes to its biological activity as it interacts with various biological pathways.

Biological Activities

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties, which are critical for protecting cells from oxidative stress. A study demonstrated that extracts containing this compound effectively scavenge free radicals and reduce oxidative damage in cellular models .

2. Cytotoxic Effects

In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. The compound induces apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy. Table 1 summarizes the cytotoxicity results across different cell lines:

3. Hepatoprotective Effects

this compound has been studied for its hepatoprotective properties, particularly against liver damage induced by toxic substances. Animal studies indicate that pre-treatment with this compound can significantly reduce liver enzyme levels associated with hepatotoxicity .

4. Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation in various models. This compound inhibits pro-inflammatory cytokines and enzymes such as COX-2, contributing to its potential use in treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Antioxidant Mechanism : this compound enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby reducing oxidative stress.

- Apoptotic Pathway Activation : It activates caspases and promotes the release of cytochrome c from mitochondria, leading to apoptosis in cancer cells .

- Anti-inflammatory Pathway : The compound modulates NF-kB signaling pathways, resulting in decreased expression of inflammatory mediators.

Case Studies

Several case studies have documented the effects of this compound in clinical and laboratory settings:

- Case Study 1 : A clinical trial involving patients with chronic liver disease showed that supplementation with this compound resulted in improved liver function tests compared to a control group .

- Case Study 2 : Laboratory studies on animal models indicated that this compound administration reduced tumor size in xenograft models of breast cancer .

Toxicological Profile

Despite its therapeutic potential, this compound's toxicity profile must be considered. Pyrrolizidine alkaloids are known for their hepatotoxicity when consumed in high doses or over prolonged periods. The primary concern is related to their metabolites, which can be highly toxic to the liver and may lead to serious health issues such as veno-occlusive disease .

Eigenschaften

IUPAC Name |

(1R,4E,6R,7R,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4-5,11,14-15,22H,6-10H2,1-3H3/b12-4+/t11-,14-,15-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKODIGSRFALUTA-IKZAEVNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\C[C@H]([C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601016480 | |

| Record name | Integerrimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-79-5 | |

| Record name | (-)-Integerrimine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Integerrimine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Integerrimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INTEGERRIMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3179A6U4PN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.